![molecular formula C12H8F3NO B14304325 Phenyl[4-(trifluoromethyl)-1H-pyrrol-3-yl]methanone CAS No. 119982-27-3](/img/structure/B14304325.png)
Phenyl[4-(trifluoromethyl)-1H-pyrrol-3-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl[4-(trifluoromethyl)-1H-pyrrol-3-yl]methanone is a compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. The presence of a trifluoromethyl group in the structure enhances its chemical stability and biological activity. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl[4-(trifluoromethyl)-1H-pyrrol-3-yl]methanone typically involves the reaction of a pyrrole derivative with a phenyl ketone. One common method is the phosphine-mediated reaction, which uses trifluoroacetic anhydride as the trifluoromethyl source . The reaction conditions often involve the use of dichloromethane as a solvent and triphenyl phosphine as a catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Phenyl[4-(trifluoromethyl)-1H-pyrrol-3-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
Phenyl[4-(trifluoromethyl)-1H-pyrrol-3-yl]methanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antibacterial and antifungal properties.
Industry: Utilized in the development of new materials with enhanced chemical and thermal stability.
Wirkmechanismus
The mechanism of action of Phenyl[4-(trifluoromethyl)-1H-pyrrol-3-yl]methanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in disease pathways.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and immune response.
Vergleich Mit ähnlichen Verbindungen
Phenyl[4-(trifluoromethyl)-1H-pyrrol-3-yl]methanone can be compared with other similar compounds, such as:
Phenyl (2-(trifluoromethyl)-1H-pyrrol-3-yl)methanone: Similar structure but different substitution pattern.
4-(trifluoromethyl)phenol: Contains a trifluoromethyl group but lacks the pyrrole ring.
p-(Trifluoromethyl)benzophenone: Another trifluoromethyl-substituted compound with different core structure.
Uniqueness: The unique combination of the pyrrole ring and the trifluoromethyl group in this compound provides it with distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
119982-27-3 |
|---|---|
Molekularformel |
C12H8F3NO |
Molekulargewicht |
239.19 g/mol |
IUPAC-Name |
phenyl-[4-(trifluoromethyl)-1H-pyrrol-3-yl]methanone |
InChI |
InChI=1S/C12H8F3NO/c13-12(14,15)10-7-16-6-9(10)11(17)8-4-2-1-3-5-8/h1-7,16H |
InChI-Schlüssel |
JGHGHHQQSMEQQB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CNC=C2C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


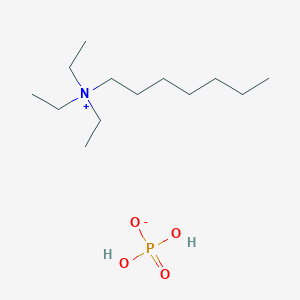
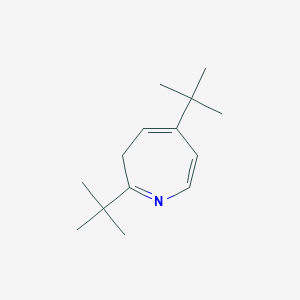
![2-[[4,6-Bis(2-sulfanylethylsulfanyl)-1,3,5-triazin-2-yl]sulfanyl]ethanethiol](/img/structure/B14304266.png)
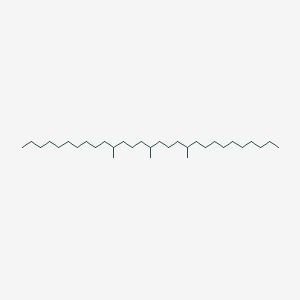
![4-(Nonan-5-yl)-N-[4-(nonan-5-yl)pyridin-2-yl]pyridin-2-amine](/img/structure/B14304279.png)
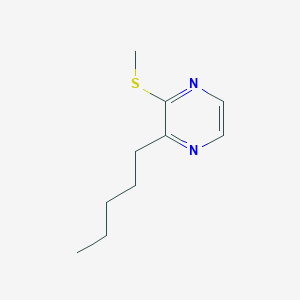
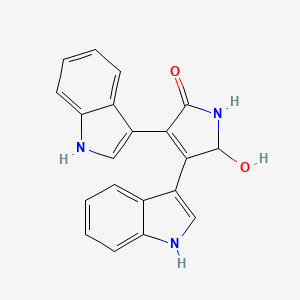

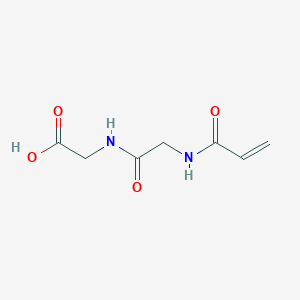
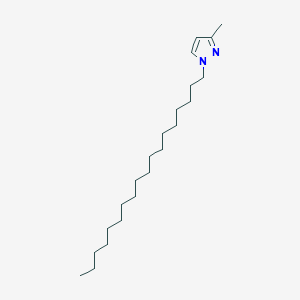
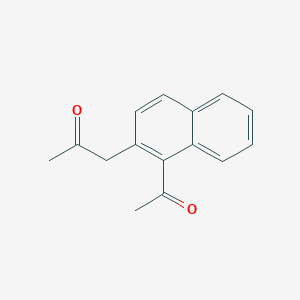
![1-[1-(2-Octoxyphenyl)ethenyl]imidazole;oxalic acid](/img/structure/B14304327.png)
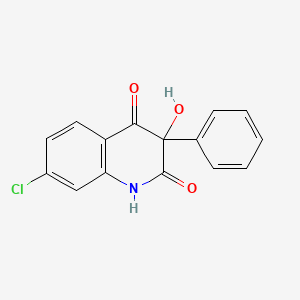
![2,2,6-Trimethylbicyclo[4.1.0]heptan-1-ol](/img/structure/B14304338.png)
